5-Bromo-2-fluorobenzenethiol
Overview
Description
5-Bromo-2-fluorobenzenethiol: is a chemical compound with the molecular formula C6H4BrFS and a molecular weight of 207.06 g/mol . This compound is of growing interest to researchers due to its unique physical and chemical properties, making it a versatile candidate for various academic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorobenzenethiol typically involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium . This intermediate is then reacted with sulfur to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorobenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.
Major Products:
Substitution Reactions: Products include alkylated thiols.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluorobenzenethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it is used to study the interactions of thiol-containing compounds with biological systems.
Industry: In industrial applications, this compound is used in the synthesis of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorobenzenethiol involves its reactivity as a thiol compound. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or other covalent modifications. These interactions can affect the function and activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison: 5-Bromo-2-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The thiol group also provides unique chemical reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYFORYQKPNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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